molecular formula C10H20Cl2N2O2 B2597355 1-(4-Piperidinyl)-L-proline dihydrochloride CAS No. 1609388-60-4

1-(4-Piperidinyl)-L-proline dihydrochloride

Cat. No.: B2597355
CAS No.: 1609388-60-4
M. Wt: 271.18
InChI Key: NFSHVJGFQYVCGD-WWPIYYJJSA-N
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Description

1-(4-Piperidinyl)-L-proline dihydrochloride is a chemical compound that features a piperidine ring and a proline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Piperidinyl)-L-proline dihydrochloride typically involves the reaction of L-proline with piperidine under specific conditions. One common method includes the use of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the proline and piperidine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of automated synthesis platforms can also enhance the reproducibility and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Piperidinyl)-L-proline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(4-Piperidinyl)-L-proline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Piperidinyl)-L-proline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride
  • N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl)
  • 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride

Uniqueness

1-(4-Piperidinyl)-L-proline dihydrochloride is unique due to its combination of a piperidine ring and a proline moiety This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

(2S)-1-piperidin-4-ylpyrrolidine-2-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.2ClH/c13-10(14)9-2-1-7-12(9)8-3-5-11-6-4-8;;/h8-9,11H,1-7H2,(H,13,14);2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSHVJGFQYVCGD-WWPIYYJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCNCC2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C2CCNCC2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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